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Compound of Interest

Compound Name:
2,4-Dihydroxybenzenepropanoic

acid

Cat. No.: B125207 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-
Dihydroxybenzenepropanoic acid (also known as 3-(2,4-dihydroxyphenyl)propanoic acid or

hydroumbellic acid), a molecule of interest in various research and development fields. This

document presents key spectroscopic data in a structured format, details relevant experimental

protocols, and visualizes a plausible synthetic pathway.

Spectroscopic Data
The following tables summarize the key spectroscopic data for 2,4-
Dihydroxybenzenepropanoic acid, providing a reference for its structural characterization.

¹H NMR (Proton Nuclear Magnetic Resonance) Data
(Predicted)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~6.95 d 1H Ar-H (H-6)

~6.40 d 1H Ar-H (H-5)

~6.35 s 1H Ar-H (H-3)

~2.75 t 2H -CH₂-Ar

~2.50 t 2H -CH₂-COOH

Note: Predicted values are based on computational models and may vary slightly from

experimental results. The phenolic hydroxyl (-OH) and carboxylic acid (-COOH) protons are

typically broad singlets and their chemical shifts are highly dependent on solvent and

concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Chemical Shift (δ) ppm Assignment

~178.0 -COOH

~156.0 C-2 (Ar-C-OH)

~155.5 C-4 (Ar-C-OH)

~131.0 C-6 (Ar-CH)

~118.0 C-1 (Ar-C-CH₂)

~107.0 C-5 (Ar-CH)

~103.0 C-3 (Ar-CH)

~35.0 -CH₂-COOH

~25.0 -CH₂-Ar

Note: Some of the carbon chemical shifts are based on data available in PubChem for 2,4-
Dihydroxybenzenepropanoic acid and computational predictions.[1]
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IR (Infrared) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

3400-2400 Strong, Broad
O-H stretch (carboxylic acid

and phenols)

~3050 Medium C-H stretch (aromatic)

~2950 Medium C-H stretch (aliphatic)

~1700 Strong C=O stretch (carboxylic acid)

~1600, ~1500 Medium-Strong C=C stretch (aromatic ring)

~1250 Strong
C-O stretch (phenol and

carboxylic acid)

~850 Medium
C-H bend (aromatic, out-of-

plane)

Note: The IR data is interpreted based on the characteristic absorption frequencies of the

functional groups present in the molecule.

Mass Spectrometry (MS) Data
m/z Relative Intensity (%) Assignment

182.0579 - [M]⁺ (Molecular Ion)

137 - [M - COOH]⁺

107 - [C₇H₇O]⁺

Note: The molecular ion peak corresponds to the exact mass of 2,4-
Dihydroxybenzenepropanoic acid. Fragmentation patterns are predicted based on common

fragmentation of similar structures, with key fragments arising from the loss of the carboxylic

acid group and subsequent rearrangements. Experimental GC-MS data shows significant

peaks at m/z values of 267.0 and 268.0 which may correspond to derivatized species.[1]

Experimental Protocols
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The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2,4-Dihydroxybenzenepropanoic
acid in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O with a pH buffer)

in a standard 5 mm NMR tube. The concentration should be adjusted to ensure good signal-

to-noise ratio.

¹H NMR Acquisition:

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12

ppm).

Use a standard single-pulse experiment with a pulse angle of 30-45 degrees.

Set the relaxation delay to at least 1-2 seconds to allow for full relaxation of the protons.

Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise

ratio.

Process the data with Fourier transformation, phase correction, and baseline correction.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Acquisition:

Acquire the spectrum on the same spectrometer.

Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each

unique carbon.

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-

200 ppm).
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A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance

of ¹³C.

Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of dry 2,4-Dihydroxybenzenepropanoic acid with

approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and

pestle until a fine, homogeneous powder is obtained.

Transfer the powder to a pellet press and apply pressure to form a thin, transparent or

translucent pellet.

FTIR Analysis:

Place the KBr pellet in the sample holder of an FTIR spectrometer.

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Collect a background spectrum of the empty sample compartment to subtract atmospheric

and instrumental interferences.

Perform data analysis to identify the characteristic absorption bands.

Mass Spectrometry (MS)
Sample Preparation:

For Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI),

dissolve a small amount of the sample in a suitable solvent (e.g., methanol,

acetonitrile/water).
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For Gas Chromatography-Mass Spectrometry (GC-MS), the sample may require

derivatization (e.g., silylation) to increase its volatility.

Analysis:

Introduce the sample into the mass spectrometer.

For ESI-MS, the sample solution is infused directly or via liquid chromatography.

For GC-MS, the derivatized sample is injected into the gas chromatograph for separation

before entering the mass spectrometer.

Acquire the mass spectrum in a suitable mass range to observe the molecular ion and key

fragment ions.

Analyze the fragmentation pattern to aid in structural elucidation.

Plausible Synthetic Workflow
A common method for the synthesis of hydroxybenzoic acids is the Kolbe-Schmitt reaction,

which involves the carboxylation of a phenoxide. A similar approach can be envisioned for the

synthesis of 2,4-Dihydroxybenzenepropanoic acid, likely starting from a dihydroxyphenyl

precursor. The following diagram illustrates a logical workflow for such a synthesis.
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Reactants

Reaction Steps Product

2,4-Dihydroxyphenylethane

Deprotonation

Carbon Dioxide (CO₂)

CarboxylationBase (e.g., KOH)

Phenoxide intermediate
Acidification

Carboxylate salt
2,4-Dihydroxybenzenepropanoic acidAcid workup

Click to download full resolution via product page

Caption: Plausible synthesis workflow for 2,4-Dihydroxybenzenepropanoic acid.

This guide provides a foundational set of spectroscopic data and methodologies for 2,4-
Dihydroxybenzenepropanoic acid. Researchers are encouraged to use this information as a

starting point for their investigations and to perform their own experimental verification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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